molecular formula C15H14N4O B1528960 3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide CAS No. 1016815-21-6

3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide

Cat. No. B1528960
CAS RN: 1016815-21-6
M. Wt: 266.3 g/mol
InChI Key: QCCDHVZSESNVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide” is a benzimidazole derivative . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole moiety, which is a five-membered heterocyclic ring with two nitrogen atoms . The InChI code for this compound is provided in the references .


Physical And Chemical Properties Analysis

The molecular weight of “3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide” is 359.68 . Other specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them potential candidates for treating infectious diseases. The presence of the benzimidazole moiety in the compound under discussion suggests it may have similar applications in developing new antimicrobial agents .

Anticancer Properties

The structural similarity of benzimidazoles to nucleotides allows them to interact with cellular DNA, offering a pathway to anticancer activity. Research has shown that benzimidazole compounds can be effective in inhibiting cancer cell growth and inducing apoptosis, making them valuable in cancer therapy research .

Antiviral Uses

Benzimidazole derivatives have shown promise as antiviral agents. They can interfere with viral replication by targeting viral DNA or proteins. This compound’s potential antiviral applications could be significant in the development of treatments for diseases like HIV and hepatitis .

Anti-inflammatory and Analgesic Effects

Due to their chemical structure, benzimidazoles can modulate the body’s inflammatory response and have been used to develop anti-inflammatory and analgesic drugs. The compound may have potential applications in researching new drugs to treat chronic inflammatory diseases .

Anticoagulant and Antithrombotic Applications

Benzimidazole compounds have been explored for their anticoagulant properties, which could prevent blood clots. This is particularly important in cardiovascular disease management, where preventing thrombosis is crucial .

Optical Sensors and Bioimaging

Benzimidazoles can be utilized as optical sensors due to their fluorescent properties. They can be used in bioimaging to track biological processes in real-time, providing valuable insights into cellular functions .

Photovoltaic Applications

The electronic properties of benzimidazole derivatives make them suitable for use in photovoltaic devices. They can be incorporated into solar cells to improve efficiency and performance, contributing to the development of renewable energy technologies .

Antiparasitic and Anthelmintic Activities

Benzimidazole compounds are well-known for their antiparasitic and anthelmintic activities, used to treat parasitic worm infections. Research into the compound’s potential applications in this field could lead to the development of new treatments for parasitic diseases .

properties

IUPAC Name

3-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c16-15(18-20)12-5-3-4-11(8-12)9-19-10-17-13-6-1-2-7-14(13)19/h1-8,10,20H,9H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCDHVZSESNVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
Reactant of Route 2
3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
Reactant of Route 4
Reactant of Route 4
3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
Reactant of Route 5
Reactant of Route 5
3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
Reactant of Route 6
Reactant of Route 6
3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.